molecular formula C6H5IOS B13137310 1-(2-Iodothiophen-3-yl)ethanone CAS No. 1956371-36-0

1-(2-Iodothiophen-3-yl)ethanone

Cat. No.: B13137310
CAS No.: 1956371-36-0
M. Wt: 252.07 g/mol
InChI Key: YPNOPDDHSUQQNN-UHFFFAOYSA-N
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Description

1-(2-Iodothiophen-3-yl)ethanone is an organoiodine compound featuring a thiophene ring substituted with an iodine atom at position 2 and an acetyl group (ethanone) at position 2. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as a precursor for pharmaceuticals or agrochemicals .

Properties

CAS No.

1956371-36-0

Molecular Formula

C6H5IOS

Molecular Weight

252.07 g/mol

IUPAC Name

1-(2-iodothiophen-3-yl)ethanone

InChI

InChI=1S/C6H5IOS/c1-4(8)5-2-3-9-6(5)7/h2-3H,1H3

InChI Key

YPNOPDDHSUQQNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(SC=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Iodothiophen-3-yl)ethanone can be synthesized through several methods. One common approach involves the iodination of thiophene derivatives. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the product .

Industrial Production Methods: Industrial production of 1-(2-Iodothiophen-3-yl)ethanone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodothiophen-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Iodothiophen-3-yl)ethanone involves its interaction with specific molecular targets. The iodine atom and ethanone group facilitate binding to enzymes and receptors, influencing various biochemical pathways. For instance, its potential anti-inflammatory activity may involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(2-Iodothiophen-3-yl)ethanone, highlighting differences in substituents, aromatic systems, and physicochemical properties:

Compound Name Aromatic System Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(3-Iodophenyl)ethanone Phenyl Iodo (C3), Acetyl (C1) C₈H₇IO 246.0451 Used in gas-phase spectroscopy
1-(4-Iodothiophen-2-yl)ethanone Thiophene Iodo (C4), Acetyl (C2) C₆H₅IOS 228.08 (calc.) Reactivity in electrophilic substitution
1-(2-Chlorophenyl)ethanone Phenyl Chloro (C2), Acetyl (C1) C₈H₇ClO 154.59 Intermediate in organic synthesis
1-(2,4-Dihydroxy-3-iodophenyl)ethanone Phenyl Iodo (C3), Acetyl (C1), Dihydroxy (C2, C4) C₈H₇IO₃ 278.05 (calc.) High melting point (153–156°C)
1-(4-Fluoro-3-iodophenyl)ethanone Phenyl Fluoro (C4), Iodo (C3), Acetyl (C1) C₈H₆FIO 264.04 Potential halogen bonding applications

Structural and Electronic Differences

  • Aromatic System: Thiophene-based analogs (e.g., 1-(4-Iodothiophen-2-yl)ethanone) exhibit enhanced π-electron delocalization compared to phenyl derivatives, influencing reactivity in cross-coupling reactions .
  • Substituent Effects: Iodo vs. Chloro: The iodine atom in 1-(2-Iodothiophen-3-yl)ethanone provides superior leaving-group ability compared to chloro analogs (e.g., 1-(2-Chlorophenyl)ethanone), facilitating nucleophilic aromatic substitution .

Physicochemical Properties

  • Melting Points: Phenyl derivatives with polar substituents (e.g., 1-(2,4-Dihydroxy-3-iodophenyl)ethanone) exhibit higher melting points (153–156°C) due to hydrogen bonding, whereas thiophene analogs likely have lower melting points .
  • Solubility: Thiophene-based compounds generally show better solubility in nonpolar solvents compared to hydroxylated phenyl derivatives .

Research Findings and Gaps

  • Safety Data: Limited toxicological data exist for iodinated ethanones, necessitating caution in handling .
  • Spectroscopic Characterization: NIST databases provide detailed gas-phase IR and mass spectra for phenyl-iodo ethanones but lack data on thiophene derivatives .

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